molecular formula C14H21N3O8S B1574356 Lamivudine-galactose

Lamivudine-galactose

Katalognummer: B1574356
Molekulargewicht: 391.395
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against Hepatitis B Virus

Lamivudine-galactose derivatives have been studied for their antiviral activities, particularly against Hepatitis B Virus (HBV). Research by Mehta et al. (2002) demonstrated that certain compounds, like N-nonyl-deoxy-galactonojirimycin (N-nonyl-DGJ), are effective against lamivudine-resistant HBV mutants. This suggests a distinct activity from traditional nucleoside inhibitors and highlights the potential for this compound derivatives in treating HBV, especially in drug-resistant cases.

Prevention of Mother-to-Child Transmission of Hepatitis B

Studies have explored the use of lamivudine in preventing the vertical transmission of HBV from mother to child. Yu et al. (2012) found that lamivudine treatment in pregnant women significantly reduced prenatal transmission rates of HBV. This suggests its potential application in managing HBV in high-risk pregnancies.

Impact on Hepatic Decompensation in Chronic Hepatitis B

Research on lamivudine has also looked into its effects on patients with hepatic decompensation due to chronic HBV. Sponseller et al. (2000) reported that prolonged therapy with lamivudine in patients with decompensated cirrhosis due to HBV led to significant improvements in serum biochemical values and reduced HBV DNA levels.

Role in Developing Resistance Mutations

The development of resistance mutations in HBV due to lamivudine treatment is a significant area of research. Studies like Fontaine et al. (2000) highlight the emergence of YMDD motif mutations in HBV polymerase, which confer resistance to lamivudine. Understanding these mutations is crucial for developing effective treatment strategies for HBV.

Lamivudine in Animal Models of Aging

Research has also extended to the use of lamivudine in animal models of aging, particularly in studies involving D-galactose-induced aging. Li et al. (2016) explored the potential neuroprotective effects of exercise in D-galactose-induced aging mice, which may have implications for understanding the broader effects of galactose derivatives.

Eigenschaften

Molekularformel

C14H21N3O8S

Molekulargewicht

391.395

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Aussehen

Solid powder

Synonyme

Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine-galactose
Reactant of Route 2
Lamivudine-galactose
Reactant of Route 3
Lamivudine-galactose
Reactant of Route 4
Lamivudine-galactose
Reactant of Route 5
Lamivudine-galactose
Reactant of Route 6
Lamivudine-galactose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.